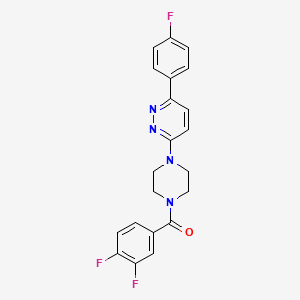

(3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone

説明

特性

IUPAC Name |

(3,4-difluorophenyl)-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4O/c22-16-4-1-14(2-5-16)19-7-8-20(26-25-19)27-9-11-28(12-10-27)21(29)15-3-6-17(23)18(24)13-15/h1-8,13H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVFMMZIFASQGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the fluorophenyl and pyridazinyl intermediates, followed by their coupling with piperazine derivatives. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

化学反応の分析

Types of Reactions

(3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The fluorine atoms in the phenyl rings can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenyl derivatives.

科学的研究の応用

Anti-inflammatory Properties

N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide has been investigated for its anti-inflammatory effects. A study conducted on adjuvant-induced arthritis in rats demonstrated that this compound significantly reduced paw edema and body weight loss associated with inflammation. The treatment resulted in decreased levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, indicating its potential as an anti-arthritic agent .

Case Study: Anti-Arthritic Activity

- Objective : Evaluate the anti-inflammatory activity of N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide.

- Methodology : Administered at doses of 5 mg/kg and 10 mg/kg to rats with induced arthritis.

- Results : Significant reduction in inflammatory markers and improvement in overall health indicators in treated groups compared to controls.

Anticancer Activity

The compound has shown promise in anticancer applications. Research indicates that derivatives of similar structures exhibit selective cytotoxicity against various cancer cell lines, suggesting that N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide may have similar properties.

Cytotoxicity Studies

- Cell Lines Tested : A549 (lung adenocarcinoma), T47D (breast carcinoma), HT29 (colon carcinoma).

- Findings : Compounds related to N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide showed significant antiproliferative effects with IC50 values indicating effective inhibition of cancer cell growth .

Molecular Interactions

- Target Proteins : Investigations into the binding affinities and interactions with proteins such as Abl kinase have revealed that structural components of the compound play a significant role in its biological activity.

- Binding Affinity : The presence of trifluoromethyl groups enhances hydrophobic interactions, improving binding efficiency to target sites .

Comparative Analysis of Related Compounds

A comparative analysis of N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide with other acetamides reveals variations in efficacy across different biological activities.

| Compound Name | Anti-inflammatory Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide | High | Moderate | Cytokine inhibition |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Moderate | High | Protein kinase inhibition |

| N-(2-hydroxy phenyl) acetamide | Moderate | Low | Direct anti-inflammatory |

作用機序

The mechanism of action of (3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways would depend on the specific context of its use.

類似化合物との比較

Structural Similarities and Differences

The compound shares a piperazinyl methanone backbone with several analogs but differs in substituent patterns:

| Compound Name | Aromatic Group (R1) | Heterocyclic Core (R2) | Key Substituents | Molecular Formula |

|---|---|---|---|---|

| Target Compound | 3,4-Difluorophenyl | Pyridazine | 6-(4-Fluorophenyl) | C21H16F3N3O |

| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | 2-Fluoropyridin-3-yl | Piperazine | 4-Fluorophenyl | C17H16F2N3O |

| (3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone | 3-Chloro-4-methylphenyl | Piperazine | 4-Nitrophenyl | C18H18ClN3O3 |

Key Observations :

Physicochemical Properties

| Property | Target Compound | 4-(4-FP)piperazin-1-ylmethanone | (3-Cl-4-MePh)(4-NO2Ph)methanone |

|---|---|---|---|

| Molecular Weight | 399.37 g/mol | 332.33 g/mol | 367.81 g/mol |

| LogP (Predicted) | ~3.5 | ~2.8 | ~3.2 |

| Aromatic Substituents | 3,4-DiF, 4-FPh | 2-FPy, 4-FPh | 3-Cl-4-Me, 4-NO2Ph |

Pharmacological Implications

- Fluorine-Rich Analogs : Fluorinated derivatives are prioritized in drug design for improved pharmacokinetics. The target compound’s 3,4-difluorophenyl group may reduce oxidative metabolism compared to chlorinated analogs .

- Pyridazine vs. Piperazine Cores : Pyridazine’s electron-deficient nature could enhance interactions with enzymes (e.g., kinases) via π-π stacking or hydrogen bonding .

生物活性

The compound (3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule with a complex structure that includes a difluorophenyl group, a piperazine moiety, and a pyridazine ring. Its unique composition suggests potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting various biological pathways. This article reviews the biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Molecular Structure and Properties

The molecular formula of the compound is with a molecular weight of 398.4 g/mol. The presence of fluorine atoms and heterocyclic rings may enhance its lipophilicity and receptor binding characteristics compared to simpler analogs.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.4 g/mol |

| CAS Number | 1021070-11-0 |

Biological Activity

Research indicates that compounds with similar structural features exhibit diverse biological activities, including:

- Antidepressant : Analogous compounds like 1-(2-Fluorophenyl)piperazine have shown antidepressant properties.

- Anticancer : Structures similar to those found in the compound have been linked to anticancer effects due to their interaction with specific cellular pathways.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Interaction studies typically involve:

- Binding Affinity Tests : Evaluating the compound's ability to bind to specific receptors.

- Functional Assays : Assessing the biological response following receptor activation or inhibition.

Case Studies and Research Findings

Recent studies have focused on various aspects of this compound's biological activity:

- Antagonist Activity : Investigations into its potential as an antagonist for specific receptors have shown promising results. For instance, related compounds demonstrated significant binding affinities in the nanomolar range when tested against adenosine receptors .

- SAR Studies : Structure-activity relationship studies have revealed that modifications at specific positions on the pyridazine or piperazine rings can enhance biological activity while improving solubility profiles .

- Pharmacokinetics : The introduction of hydrophobic substituents has been shown to improve solubility, which is essential for bioavailability in therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct pharmacological profiles:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Methyl group on a pyridine ring | Antimicrobial |

| 1-(2-Fluorophenyl)piperazine | Piperazine with a fluorinated phenyl group | Antidepressant |

| 5-Fluoroindole | Fluoro-substituted indole structure | Anticancer |

The uniqueness of This compound lies in its combination of multiple heterocyclic rings and fluorinated groups, which may lead to distinct pharmacological profiles not observed in less substituted compounds.

Q & A

Q. What synthetic strategies are recommended for preparing (3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Prepare the pyridazine core via cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling to introduce the 4-fluorophenyl group .

- Step 2 : Functionalize the piperazine ring by nucleophilic substitution or Buchwald-Hartwig amination to attach the 3,4-difluorophenyl methanone group. Reaction conditions (e.g., temperature, catalysts like Pd(OAc)₂) must be optimized to avoid side products .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from fluorinated aryl and piperazine moieties .

- FT-IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and aromatic C-F bonds at ~1100–1250 cm⁻¹ .

- X-ray Crystallography : Single-crystal diffraction provides definitive confirmation of bond angles, dihedral angles, and fluorine substitution patterns .

Q. What in vitro models are appropriate for initial bioactivity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or GPCRs (e.g., serotonin receptors) due to structural similarities to piperazine-containing inhibitors. Use fluorescence polarization or radiometric assays for quantitative IC₅₀ determination .

- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., HEK-293, HeLa) using MTT assays, with dose-response curves (1 nM–100 µM) to identify therapeutic windows .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications to:

- Pyridazine Ring : Replace 4-fluorophenyl with other halogens (Cl, Br) or electron-withdrawing groups (NO₂) to assess electronic effects .

- Piperazine Linker : Introduce methyl or ethyl groups to explore steric hindrance impacts on receptor binding .

- Computational Modeling : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDE4B, PDB ID: 1XMY) to predict binding modes and guide synthetic priorities .

Q. How can contradictory data in binding affinity across different assay formats be resolved?

- Methodological Answer :

- Assay Optimization :

- Compare results from fluorescence-based (e.g., TR-FRET) vs. radiometric (e.g., Scintillation Proximity Assay) formats to rule out interference from fluorinated groups .

- Validate findings using orthogonal methods (e.g., SPR for kinetic binding analysis) .

- Buffer Conditions : Test pH (6.5–7.5) and ionic strength variations, as fluorine’s electronegativity may alter solubility and protein interactions .

Q. What strategies can improve metabolic stability without compromising target potency?

- Methodological Answer :

- Deuterium Incorporation : Replace labile hydrogen atoms (e.g., α to carbonyl) with deuterium to slow CYP450-mediated oxidation .

- Prodrug Design : Mask polar groups (e.g., methanone) with ester or carbamate linkers to enhance bioavailability, followed by enzymatic cleavage in target tissues .

- Formulation : Use nanoemulsions or liposomal encapsulation to bypass first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。